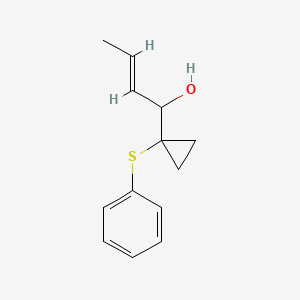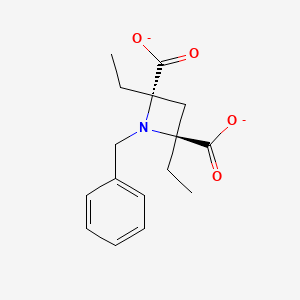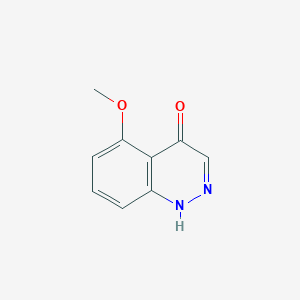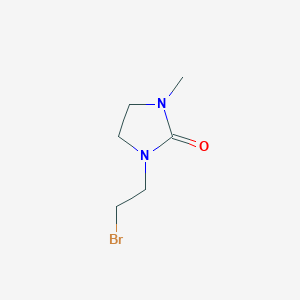
N-(3-((1,1-Dioxidothietan-3-yl)amino)propyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-((1,1-Dioxidothietan-3-yl)amino)propyl)acetamide is a chemical compound with a unique structure that includes a dioxidothietane ring
Vorbereitungsmethoden
The synthesis of N-(3-((1,1-Dioxidothietan-3-yl)amino)propyl)acetamide typically involves the reaction of 3-aminopropylamine with 1,1-dioxidothietane. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful formation of the desired product . Industrial production methods may involve scaling up this reaction using continuous flow reactors to maintain consistent quality and yield.
Analyse Chemischer Reaktionen
N-(3-((1,1-Dioxidothietan-3-yl)amino)propyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(3-((1,1-Dioxidothietan-3-yl)amino)propyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(3-((1,1-Dioxidothietan-3-yl)amino)propyl)acetamide involves its interaction with specific molecular targets. The dioxidothietane ring is believed to play a crucial role in its activity, potentially interacting with enzymes or receptors in biological systems. These interactions can lead to changes in cellular pathways and processes, contributing to the compound’s effects .
Vergleich Mit ähnlichen Verbindungen
N-(3-((1,1-Dioxidothietan-3-yl)amino)propyl)acetamide can be compared with other similar compounds, such as:
N-(3-aminopropyl)acetamide: Lacks the dioxidothietane ring, resulting in different chemical properties and reactivity.
N-(3-(methylthio)propyl)acetamide: Contains a sulfur atom in a different oxidation state, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its dioxidothietane ring, which imparts distinct chemical and biological properties that are not observed in its analogs.
Eigenschaften
Molekularformel |
C8H16N2O3S |
|---|---|
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
N-[3-[(1,1-dioxothietan-3-yl)amino]propyl]acetamide |
InChI |
InChI=1S/C8H16N2O3S/c1-7(11)9-3-2-4-10-8-5-14(12,13)6-8/h8,10H,2-6H2,1H3,(H,9,11) |
InChI-Schlüssel |
QZZYVRDXNYTPKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCCNC1CS(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


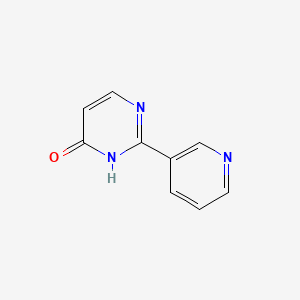



![N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide](/img/structure/B13013357.png)
![Methyl2-methyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoate](/img/structure/B13013366.png)


